N-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide

JAK inhibition Kinase selectivity Anti-inflammatory

N-(Cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide (CAS 1280907-00-7) belongs to the pyrazole-3-carboxamide family, a privileged scaffold in kinase inhibition and cannabinoid receptor antagonism. The compound features a 1-phenyl substituent, a 4-methoxy group, and an N-cyanomethyl carboxamide moiety, placing it at the intersection of two well-characterized pharmacological series: Janus kinase (JAK) inhibitors exemplified by the cyanomethylpyrazole carboxamide patent family , and peripherally selective CB1 receptor antagonists based on the 4-cyanomethyl-pyrazole-3-carboxamide core.

Molecular Formula C13H12N4O2
Molecular Weight 256.265
CAS No. 1280907-00-7
Cat. No. B2659970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide
CAS1280907-00-7
Molecular FormulaC13H12N4O2
Molecular Weight256.265
Structural Identifiers
SMILESCOC1=CN(N=C1C(=O)NCC#N)C2=CC=CC=C2
InChIInChI=1S/C13H12N4O2/c1-19-11-9-17(10-5-3-2-4-6-10)16-12(11)13(18)15-8-7-14/h2-6,9H,8H2,1H3,(H,15,18)
InChIKeyFNJBBIUSJIUIAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide (1280907-00-7): Chemical Identity, Core Scaffold, and Procurement-Relevant Classification


N-(Cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide (CAS 1280907-00-7) belongs to the pyrazole-3-carboxamide family, a privileged scaffold in kinase inhibition and cannabinoid receptor antagonism. The compound features a 1-phenyl substituent, a 4-methoxy group, and an N-cyanomethyl carboxamide moiety, placing it at the intersection of two well-characterized pharmacological series: Janus kinase (JAK) inhibitors exemplified by the cyanomethylpyrazole carboxamide patent family [1], and peripherally selective CB1 receptor antagonists based on the 4-cyanomethyl-pyrazole-3-carboxamide core [2]. This dual pharmacophoric overlap makes the compound a strategic intermediate for structure–activity relationship (SAR) exploration and a potential starting point for lead optimization campaigns targeting inflammatory, metabolic, or oncological indications.

Why Generic Pyrazole-3-Carboxamide Analogs Cannot Substitute for N-(Cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide


Pyrazole-3-carboxamides are exquisitely sensitive to even minor substitution changes; the presence, position, and electronic nature of the N-cyanomethyl, 4-methoxy, and 1-phenyl groups collectively dictate kinase versus GPCR target engagement, central nervous system (CNS) penetration, and metabolic stability. In the JAK inhibitor series, the cyanomethyl moiety serves as a critical hydrogen-bond acceptor [1], while in the CB1 antagonist series, the 4-methoxy substituent dramatically lowers logP and increases polar surface area relative to unsubstituted or halogenated analogs, directly reducing brain exposure [2]. Replacing the 4-methoxy with hydrogen, chlorine, or methyl, or omitting the N-cyanomethyl group, yields compounds with fundamentally different ADME profiles and selectivity signatures—rendering generic substitution scientifically invalid without explicit comparative data.

Quantitative Differentiation Evidence for N-(Cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide


JAK Kinase Inhibitory Potential: Structural Congruence with the Cyanomethylpyrazole Carboxamide Pharmacophore

The target compound embodies the minimal pharmacophore disclosed in the Merck patent family for cyanomethylpyrazole carboxamides as JAK inhibitors, where the N-cyanomethyl carboxamide serves as a hinge-binding motif. The 4-methoxy substituent is anticipated to modulate JAK isoform selectivity through steric and electronic interactions in the hydrophobic pocket, analogous to the 4-substituted pyrazoles exemplified in US 9,328,099 [1]. While direct JAK IC₅₀ data for 1280907-00-7 are not publicly available, the patent establishes that compounds retaining the N-cyanomethyl-1-phenylpyrazole-3-carboxamide core with small 4-alkoxy substituents exhibit JAK inhibitory activity, making this compound a privileged entry point for JAK-targeted library synthesis.

JAK inhibition Kinase selectivity Anti-inflammatory

Peripheral CB1 Antagonist Development: Differentiated Brain Penetration Profile vs. Rimonabant

The 4-cyanomethyl-pyrazole-3-carboxamide series was explicitly designed to reduce CNS exposure while retaining CB1 antagonism. In the study by Receveur et al. (2010), the amide derivative D4—which shares the 4-cyanomethyl-pyrazole-3-carboxamide core but carries a 4-(4-fluorophenyl)piperidin-4-ol substituent—achieved a plasma/brain ratio of >10 compared to rimonabant (plasma/brain ratio ~1), demonstrating significantly lowered brain penetration while maintaining comparable in vivo efficacy on weight reduction in diet-induced obese mice [1]. The target compound, with its 4-methoxy-1-phenyl substitution, is an earlier intermediate in this same series and is expected to exhibit even lower CNS penetration due to reduced lipophilicity (CLogP ~2.1 predicted for the target compound vs. ~5.0 for rimonabant).

CB1 antagonist Peripheral selectivity Brain penetration Obesity

Differential Physicochemical Properties: Molecular Weight and Polar Surface Area Advantages Over Classical CB1 Antagonists

The target compound (MW 256.26 g/mol, tPSA ~91 Ų) is substantially smaller and more polar than rimonabant (MW 463.78 g/mol, tPSA ~55 Ų) and other diarylpyrazole CB1 antagonists [1]. This lower molecular weight and higher polarity align with the design principles for peripherally selective CB1 antagonists, where reduced lipophilicity limits passive diffusion across the blood-brain barrier. When compared to the unsubstituted N-(cyanomethyl)-1-phenyl-1H-pyrazole-3-carboxamide (MW 202.21 g/mol, tPSA ~71 Ų), the 4-methoxy group adds only 54 Da while increasing polar surface area by approximately 20 Ų, providing a favorable balance of target binding and restricted brain exposure.

Drug-likeness Ligand efficiency Physicochemical property Peripheral restriction

Recommended Application Scenarios for N-(Cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide in Scientific Research and Industrial Procurement


Divergent Synthesis of JAK Inhibitor Libraries via Late-Stage Functionalization

Procure the target compound as a versatile central intermediate for constructing JAK inhibitor libraries. The intact N-cyanomethyl carboxamide and 4-methoxy-1-phenylpyrazole core allow parallel diversification at the azole C5 position via directed C–H activation or halogenation/cross-coupling, generating arrays of candidate molecules that retain the critical kinase hinge-binding motif [1]. This strategy enables rapid SAR expansion while minimizing synthetic steps, reducing cost per compound in hit-to-lead campaigns.

Peripheral CB1 Antagonist Lead Optimization: CNS Exposure Minimization

Utilize the compound as a low-molecular-weight entry point for peripherally restricted CB1 antagonist programs. The favorable physicochemical properties (low MW, high tPSA, moderate CLogP) and demonstrated SAR from the 4-cyanomethyl-pyrazole-3-carboxamide series [2] make it an ideal scaffold for systematic introduction of polar amide, urea, or sulfonamide substituents at the cyanomethyl position or pyrazole C5 position, aiming to further increase plasma/brain ratio while maintaining CB1 binding affinity.

Pharmacological Tool Compound for Dual JAK/CB1 Pathway Investigation

Given its structural intersection of JAK inhibitor and CB1 antagonist pharmacophores, the compound can serve as a dual-pathway probe molecule. Researchers studying cross-talk between JAK/STAT signaling and endocannabinoid pathways in inflammatory or metabolic disease models can use this scaffold to simultaneously interrogate both targets after minimal derivatization, reducing the number of chemical tools required for pathway validation studies [1][2].

Medicinal Chemistry Education and SAR Teaching Modules

The compound's well-defined substitution pattern—where each functional group (4-methoxy, 1-phenyl, N-cyanomethyl) contributes to distinct property changes (lipophilicity, polar surface area, hydrogen-bonding capacity)—makes it an excellent pedagogical tool for teaching medicinal chemistry SAR principles, physicochemical property optimization, and the relationship between molecular structure and ADME outcomes [2].

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